molecular formula C13H15N3O2 B11466191 2-amino-N'-[(E)-3,4-dihydro-2H-pyran-5-ylmethylidene]benzohydrazide

2-amino-N'-[(E)-3,4-dihydro-2H-pyran-5-ylmethylidene]benzohydrazide

Cat. No.: B11466191
M. Wt: 245.28 g/mol
InChI Key: UNQOHTGUDFEYOY-OVCLIPMQSA-N
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Description

2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE is a hydrazide derivative known for its diverse applications in scientific research. This compound is characterized by the presence of an amino group, a benzohydrazide moiety, and a dihydropyran ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2-aminobenzohydrazide with 3,4-dihydro-2H-pyran-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted hydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, the hydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 2-AMINO-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
  • 2-AMINO-N’-[(E)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

Compared to similar compounds, 2-AMINO-N’-[(E)-(3,4-DIHYDRO-2H-PYRAN-5-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the dihydropyran ring, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential for forming stable complexes and participating in diverse chemical reactions .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-amino-N-[(E)-3,4-dihydro-2H-pyran-5-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H15N3O2/c14-12-6-2-1-5-11(12)13(17)16-15-8-10-4-3-7-18-9-10/h1-2,5-6,8-9H,3-4,7,14H2,(H,16,17)/b15-8+

InChI Key

UNQOHTGUDFEYOY-OVCLIPMQSA-N

Isomeric SMILES

C1CC(=COC1)/C=N/NC(=O)C2=CC=CC=C2N

Canonical SMILES

C1CC(=COC1)C=NNC(=O)C2=CC=CC=C2N

Origin of Product

United States

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